Methoxydimethylvinylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-7(3,4)6-2/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVQEIPPHHQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937090 | |
| Record name | Ethenyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16546-47-7 | |
| Record name | Ethenylmethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16546-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydimethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016546477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxydimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methoxydimethylvinylsilane and Its Derivatives
Direct Synthesis Routes
Direct synthesis methods provide the foundational pathways to key methoxysilane (B1618054) precursors, including the monomer methoxydimethylvinylsilane. These routes often focus on creating the core methoxy-silicon bond efficiently.
A significant process for producing selected methoxysilanes in high yield involves the reaction of methanol (B129727) with a silazane. google.com This method is particularly effective for the synthesis of compounds like dimethylmethoxysilane, dimethyldimethoxysilane, and methyldimethoxysilane. google.comjustia.com The process comprises contacting methanol with a silazane at a specific temperature range: greater than the boiling point of the desired product methoxysilane but below the boiling point of methanol. google.com
This temperature control is critical. It facilitates the rapid removal of the product methoxysilane from the reaction mixture as it forms. google.com This immediate removal minimizes undesirable side reactions, such as the further reaction of the product with methanol, which would otherwise reduce the process yield. google.com For instance, in the production of dimethylmethoxysilane, ammonia (B1221849) generated as a by-product can catalyze the unwanted subsequent reaction of the desired product. google.com
In one embodiment of this process for preparing dimethyldimethoxysilane, tetramethyldisilazane is delivered below the surface of methanol in a reactor. google.com The reaction temperature is maintained between approximately 28°C and 64°C, and the vaporized dimethyldimethoxysilane is recovered, often aided by an inert carrier gas. google.com A key advantage of this method is the production of methoxysilanes with low chloride content, which is important as chloride can poison catalysts like platinum used in subsequent reactions. google.com
Table 1: Synthesis of Methoxysilanes from Methanol and Silazane
| Reactant 1 | Reactant 2 | Key Process Condition | Product Example | Advantage |
| Methanol | Silazane (e.g., tetramethyldisilazane) | Temperature is kept above product boiling point and below methanol boiling point google.com | Dimethyldimethoxysilane google.com | High yield, low chloride content google.com |
Catalytic Synthesis Approaches for Methoxysilane Monomers and Oligomers
Catalytic methods are central to the large-scale and efficient synthesis of methoxysilane monomers. A primary approach is the "direct synthesis" or "direct process," which involves the reaction of metallic silicon with an alcohol, such as methanol, in the presence of a catalyst. elsevierpure.comresearchgate.net
Copper compounds are commonly used as catalysts in this process. For example, copper(II) acetate (B1210297) has been shown to yield high silicon conversions (up to 82%), although selectivity for specific products like trimethoxysilane (B1233946) may initially be low. elsevierpure.com The selectivity can be significantly improved by introducing promoters, such as a small amount of thiophene (B33073) or propyl chloride, to the methanol feed. elsevierpure.com Other copper catalysts, including a mixture of CuCl and Cu2O, have also been utilized for the direct synthesis of trimethoxysilane from methanol and silicon. researchgate.net
Beyond the direct process, various catalytic systems are employed to synthesize silanols from hydrosilanes, which are versatile precursors for methoxysilanes and other silicon-based materials. acs.org The synthesis of trialkoxysilanes and tetraalkoxysilanes can be achieved in high-boiling solvents or by using contained reaction products to achieve high yields. azmax.co.jp The Piers-Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane, represents an alternative synthetic route for forming siloxane bonds by reacting an alkoxysilane with a hydrosilane, avoiding traditional metal catalysts or strong acids/bases. mcmaster.ca
Table 2: Catalytic Systems for Methoxysilane Synthesis
| Catalyst System | Reactants | Product Type | Key Feature |
| Copper(II) Acetate elsevierpure.com | Metallic Silicon, Methanol | Methoxysilanes (e.g., Trimethoxysilane) | High silicon conversion; selectivity improved with promoters. elsevierpure.com |
| Tris(pentafluorophenyl)borane mcmaster.ca | Hydrosilane, Alkoxysilane | Siloxanes | Avoids tin, platinum, or Brønsted acid/base catalysts. mcmaster.ca |
| Rare-Earth Complexes acs.org | Hydrosilanes | Silanols (precursors) | Used in applications like regioselective hydrosilylation. acs.org |
Functionalization and Derivatization Strategies
Functionalization strategies allow for the modification of silane (B1218182) and siloxane structures to create materials with tailored properties. These methods include building upon existing polymer chains or selectively reacting functional groups to form complex monomers.
Post-polymerization modification is a powerful technique for creating well-defined functional polymers that might be inaccessible through direct polymerization. researchgate.net This strategy can involve the condensation of methoxysilane reagents onto a pre-existing polymer backbone. rsc.org
A notable example is the synthesis of heterotelechelic α-vinyl, ω-methoxysilane polyethylenes. In this one-pot method, ethylene (B1197577) undergoes catalyzed chain growth, followed by deactivation with a methoxysilane reagent like trimethoxyvinylsilane or tetramethoxysilane. rsc.org The resulting polymers, which have ω-methoxysilyl groups, can then undergo further condensation in an active medium (such as a toluene/acetic acid mixture). rsc.org This condensation leads to the formation of complex architectures, including comb-like or star-like polymers that possess high vinyl functionality at their extremities. rsc.org
This approach allows for the introduction of sensitive functional moieties, such as a cross-linkable trimethoxysilane, as end-groups under mild conditions. researchgate.net The high efficiency of these reactions enables the formation of complex structures like diblock rod-coil polymers at room temperature without the need for transition metal catalysts. researchgate.net
The synthesis of highly specific siloxane monomers can be achieved through the selective reaction between a silanol-containing unit and an alkoxy-containing unit in the presence of a basic catalyst. google.comnih.gov This method allows for the creation of siloxane monomers with precisely defined structures, which is particularly valuable for applications requiring high purity and low metal content, such as in the semiconductor industry. google.com
It has been discovered that silanol-containing monomers, such as diphenylsilanediol, can react with high selectivity with alkoxysilanes when a basic catalyst, like gaseous ammonia, is present. google.com This process yields siloxane monomers with high selectivity and in high yield. These monomers can subsequently be used to produce siloxane polymers through hydrolysis and condensation polymerization. google.com The resulting polymers often exhibit good flexibility and cracking thresholds. google.com
Hydrosilylation is a fundamental and widely used reaction in silicone chemistry for derivatization and cross-linking. lew.ro It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in a vinyl group. lew.rogelest.com This reaction is the basis for the addition-cure chemistry used in many two-part room-temperature-vulcanizing (RTV) and low-temperature-vulcanizing (LTV) silicone systems. gelest.com
The reaction typically involves a vinyl-functional siloxane, such as this compound, and a hydride-functional siloxane (a compound containing Si-H groups). gelest.com The process is catalyzed, most commonly by platinum complexes like Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. lew.rogelest.com These catalysts facilitate the anti-Markovnikov addition of the Si-H group to the vinyl group, generating a stable carbon-silicon bond and creating a cross-linked network structure. lew.rofaa.gov The density of this network, and thus the final properties of the material, can be controlled by adjusting the ratio of Si-H groups to vinyl groups. faa.gov
Recent research has also focused on developing metal-free hydrosilylation methods to avoid the use and potential residue of precious metals. rsc.org One such approach utilizes visible light-driven photocatalysis with an organic photo-oxidation catalyst and a base to achieve Si-H activation and subsequent hydrosilylation with high conversion rates. rsc.org Hydrosilylation is not only used for curing but also for synthesizing a wide range of functionalized molecules, such as creating siloxane-based dendronized molecules or modifying polymers to enhance thermal stability and char yield. faa.govresearchgate.net
Table 3: Hydrosilylation of Vinyl and Si-H Functionalities
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Example | Application |
| Addition Cure gelest.com | Vinyl-functional siloxane | Hydride-functional siloxane | Platinum complexes (e.g., Karstedt's catalyst) lew.rogelest.com | Curing of elastomers and resins gelest.comfaa.gov |
| Metal-Free Polymerization rsc.org | Siloxane with Si-H groups | Silicon vinyl groups | Organic photo-catalyst + Base rsc.org | Preparation of organosilicon compounds without metal residue rsc.org |
| Functionalization researchgate.net | Vinyl-functionalized dendrons | Si-H containing polysiloxanes | Not specified | Synthesis of poly(ferrocenyl) dendronized molecules researchgate.net |
Acyclic Diene Metathesis (ADMET) Polymerization for Silane-Terminated Oligomers
Acyclic diene metathesis (ADMET) polymerization serves as a clean and efficient method for producing silicon-terminated telechelic oligomers. acs.org This technique allows for the creation of polymers with controlled molecular weights and specific end-groups.
In this process, methoxydimethylsilane and chlorodimethylsilane (B94632) terminated telechelic polyoctenamer oligomers have been successfully synthesized using either Grubbs' ruthenium or Schrock's molybdenum catalysts. acs.org The number average molecular weight (Mn) of the resulting telechelomers is directly controlled by the initial molar ratio of the monomer to the chain-limiting agent. acs.org A key feature of these oligomers is the reactivity of their termini, which can undergo condensation reactions. For instance, they can react with hydroxy-terminated poly(dimethylsiloxane) macromonomers to form ABA-type block copolymers. acs.org
ADMET polymerization is recognized for its ability to produce defect-free polymers, often with highly trans olefinic double bonds, due to the reaction proceeding through a metallacycle intermediate. mdpi.com The vinyl groups at the chain ends of polymers produced via ADMET with ruthenium catalysts can be further modified. mdpi.com
Table 1: ADMET Polymerization for Silane-Terminated Oligomers
| Catalyst Type | Monomer | Chain Limiter | End Group | Resulting Polymer | Application |
| Grubbs' Ruthenium | 1,9-decadiene | This compound | Methoxydimethylsilyl | Methoxydimethylsilane terminated polyoctenamer | Precursor for ABA-type block copolymers |
| Schrock's Molybdenum | 1,9-decadiene | Chlorodimethylvinylsilane | Chlorodimethylsilyl | Chlorodimethylsilane terminated polyoctenamer | Precursor for ABA-type block copolymers |
One-Pot Syntheses of Heterotelechelic α-Vinyl,ω-Methoxysilane Polyethylenes
A one-pot synthesis method has been developed for producing various α-vinyl,ω-methoxysilyl polyethylene (B3416737) oligomers. rsc.org This approach yields polymers with well-defined lengths, high end-group functionalities, and notable crystallinity. rsc.org
The synthesis relies on the catalyzed chain growth of ethylene using a neodymocene complex in the presence of a di(alkenyl)magnesium chain transfer agent. The process is then efficiently terminated by introducing a variety of silane reagents, including trimethoxyvinylsilane. rsc.org This method allows for the creation of heterotelechelic polymers, which possess different functional groups at each end of the polymer chain.
Furthermore, the ω-methoxysilyl groups on these polymers can undergo further condensation in an active medium, such as a toluene/acetic acid mixture. This leads to the formation of more complex polymer architectures, including comb-like and star-like structures that exhibit high vinyl functionality at their extremities and maintain high crystallinity. rsc.org
Table 2: One-Pot Synthesis of Heterotelechelic Polyethylenes
| Catalyst System | Chain Transfer Agent | Deactivating Silane Reagent | Resulting Polymer Architecture | Key Features |
| Neodymocene complex | di(alkenyl)magnesium | Trimethoxyvinylsilane | α-vinyl,ω-methoxysilyl polyethylene oligomers | Well-defined length, high end-group functionality, high crystallinity |
| Neodymocene complex | di(alkenyl)magnesium | Trimethoxymethylsilane | α-vinyl,ω-methoxysilyl polyethylene oligomers | Well-defined length, high end-group functionality, high crystallinity |
| Neodymocene complex | di(alkenyl)magnesium | Tetramethoxysilane | α-vinyl,ω-methoxysilyl polyethylene oligomers | Well-defined length, high end-group functionality, high crystallinity |
Asymmetric Synthesis Approaches in Related Organosilicon Chemistry
The asymmetric synthesis of chiral organosilicon compounds is a rapidly advancing field, driven by the potential applications of these materials in various scientific domains. nih.gov While direct asymmetric synthesis of this compound is a specialized area, broader trends in organosilicon chemistry provide valuable insights into potential strategies.
Transition metal-catalyzed stereoselective C-H activation and silylation has emerged as a powerful tool for constructing chiral organosilicon compounds. researchgate.net Catalytic systems often involve a transition metal salt, such as rhodium, iridium, or palladium, paired with a chiral ligand. researchgate.net These methods have been used to create a variety of silylated compounds with central, axial, planar, or helical chirality. researchgate.net
Another significant advancement is the development of organocatalytic asymmetric synthesis of Si-stereogenic silyl (B83357) ethers. nih.gov This approach utilizes newly developed imidodiphosphorimidate (IDPi) catalysts in a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction. nih.gov This method has successfully produced a range of enantiopure silyl ethers with high yields and excellent chemo- and enantioselectivities. nih.gov
Furthermore, the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes bearing a C2 chiral auxiliary with Grignard reagents, followed by reduction, has been shown to produce optically active silanes with high enantiomeric excess. oup.com These varied approaches underscore the growing toolbox available for the synthesis of chiral organosilanes, which are of increasing importance in materials science and synthetic chemistry. nih.govresearchgate.net
Table 3: Asymmetric Synthesis Approaches in Organosilicon Chemistry
| Method | Catalyst/Reagent | Type of Chirality | Key Features |
| Transition Metal-Catalyzed C-H Silylation | Rhodium, Iridium, or Palladium with chiral ligand | Central, axial, planar, or helical | Stereoselective functionalization of C-H bonds |
| Organocatalytic Silyl Ether Synthesis | Imidodiphosphorimidate (IDPi) catalysts | Central chirality on silicon | High yields and enantioselectivities for tertiary silyl ethers |
| Diastereoselective Ring-Opening | C2 chiral auxiliary with Grignard reagents | Silicon-centered chirality | Produces optically active silanes with high enantiomeric excess |
Elucidation of Reaction Mechanisms Involving Methoxydimethylvinylsilane
Hydrolysis and Condensation Pathways of Methoxysilanes
The hydrolysis of methoxysilanes like methoxydimethylvinylsilane is typically slow in neutral water but is significantly accelerated by either acid or base catalysts. chemguide.co.uk
Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the methoxy (B1213986) group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgquora.com This protonation step is generally considered the rate-determining step for the hydrolysis of the first alkoxy group. researchgate.net The subsequent displacement of methanol (B129727) is rapid. For this compound, the acid-catalyzed hydrolysis would proceed as follows:
Protonation: The methoxy oxygen is protonated by a hydronium ion (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.
Methanol Elimination: A molecule of methanol is eliminated, and the catalyst (H⁺) is regenerated, leaving behind a dimethylvinylsilanol.
In contrast, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. youtube.com This mechanism does not require the initial protonation of the leaving group. The reaction proceeds via a pentacoordinate silicon intermediate. The steps for base-catalyzed hydrolysis are:
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.
Intermediate Formation: A negatively charged, pentacoordinate silicon intermediate is formed.
Methoxide (B1231860) Elimination: The methoxide ion is displaced, which then abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.
The rate of hydrolysis is generally faster under acidic conditions compared to basic conditions. youtube.com
The immediate product of the hydrolysis of this compound is dimethylvinylsilanol. wikipedia.org This silanol (B1196071) is a key reactive intermediate. nih.gov Silanols are more acidic than the corresponding alcohols, a property that influences their subsequent reactivity. numberanalytics.com
Once formed, these silanol intermediates can undergo condensation reactions with other silanols or with unreacted methoxysilane (B1618054) molecules to form siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. wikipedia.orggoogle.com The condensation reaction can proceed through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol.
These condensation reactions lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional siloxane network. google.comresearchgate.net The vinyl groups from the original monomer remain as pendant functional groups on the resulting polysiloxane chain.
While this compound forms a disilanol (B1248394) upon complete hydrolysis, the principles of condensation are often discussed in the context of trifunctional silanes which form silanetriols. In these more complex systems, the elimination of water and alcohol is central to the growth of the polymer network. The condensation process is reversible, with the forward reaction being the formation of siloxane bonds and the reverse being the hydrolytic cleavage of these bonds. nih.gov
The continuous removal of the byproducts, water and methanol, from the reaction system can drive the equilibrium towards the formation of a more extensively cross-linked and stable siloxane network. nih.gov Conversely, the presence of excess water can favor the reverse reaction, leading to the cleavage of siloxane bonds, which can be a significant factor in the aging and degradation of silicone materials. nih.gov
The equilibrium between hydrolysis and condensation is highly sensitive to several reaction parameters, which can be manipulated to control the structure and properties of the final polysiloxane material.
| Reaction Condition | Effect on Hydrolysis/Condensation |
| pH | Acidic conditions (pH < 4) generally favor hydrolysis over condensation, leading to more linear or lightly branched polymers. Basic conditions (pH > 7) tend to accelerate condensation, resulting in more highly cross-linked, particulate structures. The isoelectric point for silica (B1680970) is around pH 2-3, where both hydrolysis and condensation rates are at a minimum. researchgate.net |
| Water/Silane (B1218182) Ratio | A higher water-to-silane molar ratio generally increases the rate and extent of hydrolysis. Sub-stoichiometric amounts of water can lead to incomplete hydrolysis and the formation of oligomers containing both silanol and unreacted methoxy groups. youtube.com |
| Catalyst | The type and concentration of the acid or base catalyst significantly influence the relative rates of hydrolysis and condensation. researchgate.net |
| Solvent | The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing reaction rates. Protic solvents can participate in hydrogen bonding and affect the stability of intermediates. researchgate.net |
| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation reactions. researchgate.net |
By carefully controlling these conditions, it is possible to tailor the molecular weight, degree of cross-linking, and microstructure of the polysiloxane derived from this compound.
Polymerization Mechanisms
In addition to hydrolysis and condensation, the vinyl group of this compound allows it to undergo chain-growth polymerization. numberanalytics.comipfdd.de This process involves the sequential addition of monomer units to a growing polymer chain, primarily through the double bond of the vinyl group. numberanalytics.commcmaster.ca
Catalytic chain-growth polymerization offers a route to produce polymers with controlled molecular weights and architectures. numberanalytics.com For vinylsilanes like this compound, several catalytic methods can be employed.
Radical Polymerization: This is a common method for polymerizing vinyl monomers. du.edu.eg The polymerization is initiated by a radical species, which can be generated from a thermal or photochemical initiator (e.g., AIBN, benzoyl peroxide). mcmaster.ca The propagating radical adds across the double bond of the vinylsilane monomer. Chain transfer and termination reactions also play a crucial role in determining the final polymer structure and molecular weight. mcmaster.cadu.edu.eg
Anionic Polymerization: Anionic polymerization, initiated by organometallic species like butyllithium, can also be used for vinylsilanes. scispace.comacs.org This method can sometimes lead to isomerization reactions, where a proton is abstracted from a silyl-methyl group, incorporating the silicon atom into the polymer backbone. scispace.com
Coordinated Anionic Polymerization: Ziegler-Natta catalysts can be used to polymerize vinylsilane, yielding a solid polymer. acs.org This method can offer stereochemical control over the polymerization process.
Catalytic Chain Transfer (CCT) Polymerization: This is a specialized form of radical polymerization that uses transition metal catalysts, typically cobalt complexes, to control the molecular weight of the polymer. uq.edu.au The catalyst acts as a chain transfer agent, allowing for the production of low molecular weight polymers or oligomers with a terminal vinyl group, which can be useful for further functionalization. uq.edu.au
The choice of catalytic system is critical as it dictates the polymerization mechanism and, consequently, the properties of the resulting polymer. numberanalytics.com
Gas-Phase Reactions and Intermediates
In the gas phase, under thermal or photolytic conditions, this compound can be a precursor to highly reactive intermediates known as silylenes. Silylenes are the silicon analogues of carbenes, with the general formula R2Si:. The generation of a silylene from this compound would likely involve the elimination of a stable molecule, such as methane (B114726) or ethene, although the precise pathway would require detailed experimental or computational studies. A plausible pathway could involve the homolytic cleavage of a Si-C or Si-O bond followed by subsequent rearrangement and elimination. The formation of a vinyl silylsilylene has been demonstrated through the reduction of a tribromo-vinylsilane, indicating that vinyl-substituted silylenes are viable chemical entities. rsc.orgnih.govscispace.com
Once generated, silylenes are known to undergo rapid dimerization to form disilenes (R2Si=SiR2), which are also referred to as sila-olefins. This dimerization is a key reaction of silylenes and represents a route to silicon-silicon double bonds. The dimerization process is typically very fast and can compete with other reactions of the silylene, such as insertions into single bonds or additions to multiple bonds.
The reactivity of silylenes with alkenes and alkynes has been studied, leading to the formation of silacycles. For instance, the reaction of an acyclic silylene with alkynes such as phenylacetylene (B144264) and diphenylacetylene (B1204595) yields silacyclopropenes. jyu.fiacs.org These cycloaddition reactions are fundamental to understanding the reactivity of silylenes.
The table below provides examples of silylene reactions with unsaturated compounds, which are analogous to the potential reactions of a silylene generated from this compound.
| Silylene Precursor | Reactant | Product Type | Reference |
| Acyclic silylene Si(SAriPr4)2 | Phenylacetylene | Silacyclopropene | jyu.fi |
| Acyclic silylene Si(SAriPr4)2 | Diphenylacetylene | Silacyclopropene | jyu.fi |
| NHC-stabilized silylene monohydride | Diphenylacetylene | Silole | chemistryviews.org |
The gas-phase reaction of a silylene, potentially generated from this compound, with an alkyne would lead to the formation of a silacyclopropene as an initial adduct. chemistryviews.org These three-membered silicon-containing rings are highly strained and can undergo various rearrangement reactions.
Theoretical studies on the formation of silacyclopropene from the reaction of an acylsilane with an acetylene (B1199291) suggest a pathway involving a silene-to-silylene rearrangement followed by a [2+1] cycloaddition of the silylene to the alkyne. figshare.comelsevierpure.com This indicates that silylenes are the key reactive species in forming these adducts.
Once formed, heteroatom-substituted silacyclopropenes can undergo rearrangements catalyzed by metal complexes. For example, silver-catalyzed silylene transfer to 1-heteroatom-substituted alkynes can lead to the formation of substituted silacyclopropenes. acs.org Subsequent treatment with copper catalysts can induce rearrangement to silicon-substituted alkynes, which corresponds to a net insertion of the silylene into a carbon-heteroatom bond. acs.org
Furthermore, theoretical studies on the rearrangement of silaspiropentane, a related strained silicon-containing ring system, show that intramolecular rearrangements to more stable structures like methylenesilacyclobutane are energetically favorable, albeit with a significant activation barrier. researchgate.net These studies provide a framework for understanding the potential rearrangement pathways of silacyclopropene adducts derived from reactions involving this compound. The specific rearrangement pathways would be dependent on the substituents on the silacyclopropene ring and the reaction conditions.
| Initial Adduct | Catalyst/Conditions | Rearrangement Product | Mechanistic Feature | Reference |
| Heteroatom-substituted silacyclopropene | Copper (I) or (II) salts | Silicon-substituted alkyne | Silylene insertion into C-X bond | acs.org |
| Silacyclopropene (theoretical) | Thermal | Vinylsilylene | Ring opening | researchgate.net |
| Silacyclopropylidene (theoretical) | Thermal | Methylenesilacyclobutane | Intramolecular rearrangement | researchgate.net |
Advanced Applications in Polymeric and Hybrid Materials
Silane-Modified Polymers (SMPs)
Silane-modified polymers (SMPs) are a class of materials that incorporate reactive silyl (B83357) groups, often at the polymer chain ends. wikipedia.org These groups enable moisture-curing mechanisms, leading to the formation of durable, cross-linked networks without the need for isocyanates or solvents. wikipedia.orgdakenchem.com Methoxydimethylvinylsilane serves as a key building block or modification agent in the synthesis of various SMPs, imparting desirable characteristics such as enhanced adhesion, flexibility, and resistance to heat and UV radiation. wikipedia.org The curing process involves the hydrolysis of the methoxy (B1213986) groups in the presence of moisture, forming silanol (B1196071) intermediates. These silanols then undergo condensation to create stable siloxane (Si-O-Si) linkages, resulting in a solid elastomeric material. wikipedia.orgspecialchem.com
In-situ functionalization (ISF) involves the introduction of functional monomers during the polymerization process itself. rsc.orgscribd.com this compound can be used as a comonomer in various polymerization techniques, such as free-radical or controlled radical polymerization. This approach allows for the direct incorporation of methoxydimethylsilyl groups along the polymer backbone or as side chains.
The primary advantage of ISF is the ability to achieve a statistical distribution of the functional silane (B1218182) throughout the polymer structure. This method is distinct from using functional initiators or terminating agents, which would place the functionality only at the beginning or end of the polymer chains. scribd.com For instance, in miniemulsion polymerization, functional monomers like this compound can be copolymerized to create functional polymer colloids. beilstein-journals.org This technique allows for the synthesis of polymers with integrated functionalities within stable nanodroplets. beilstein-journals.org The direct copolymerization of vinyl-functional silanes is a key strategy for producing polymers where the reactive silyl groups are integral to the material's architecture from the outset.
Post-polymerization functionalization (PPF) offers a versatile alternative for modifying existing polymers by introducing functional groups after the main polymer chain has been synthesized. nih.govrsc.org This method is particularly useful for polymers that are difficult to produce via direct copolymerization of functional monomers. The vinyl group of this compound is highly amenable to PPF reactions.
One prominent PPF method is the thiol-ene reaction, a "click chemistry" process where a thiol compound adds across the vinyl group's double bond. rsc.org This reaction is highly efficient and can be performed under mild conditions, which helps to preserve the integrity of the parent polymer. This approach allows for the grafting of methoxysilane (B1618054) functionalities onto a variety of pre-formed polymers, including polyolefins and conjugated polymers, thereby enhancing their properties without altering the polymer backbone length. nih.govrsc.org PPF provides a powerful tool for creating novel materials with tailored surface properties, adhesion characteristics, and cross-linking capabilities. nih.gov
Polyolefins, such as polyethylene (B3416737) and polypropylene, are widely used commodity plastics known for their chemical resistance and low cost. rsc.org However, their inert, non-polar nature limits their use in applications requiring adhesion or compatibility with other materials. Functionalization with organosilicon compounds like this compound can overcome these limitations. kraton.comnih.gov
Grafting this compound onto a polyolefin backbone introduces polar, reactive methoxysilyl groups. This can be achieved through processes like free-radical grafting in an extruder. The vinyl group of the silane reacts with the polyolefin chain, while the methoxy groups remain available for subsequent moisture-curing cross-linking reactions. This process, often referred to as the Monosil or Sioplas process, converts the thermoplastic polyolefin into a cross-linked material with significantly improved properties, including:
Enhanced Thermal Resistance: The formation of a stable siloxane network increases the material's ability to withstand higher temperatures.
Improved Mechanical Strength: Cross-linking enhances tensile strength and creep resistance. kraton.com
Increased Adhesion: The polar silyl groups improve adhesion to a variety of substrates, including inorganic fillers. shinetsusilicone-global.com
This functionalization transforms standard polyolefins into higher-value materials suitable for applications such as wire and cable insulation, pipes (B44673) for hot water, and automotive parts. shinetsusilicone-global.com
The semiconductor industry requires materials with excellent dielectric properties, thermal stability, and processability for applications like insulation, planarization, and encapsulation. google.com Flexible siloxane polymers derived from monomers such as this compound are highly suitable for these roles. cityu.edu.hk Polydimethylsiloxane (PDMS), a common siloxane polymer, is known for its exceptional flexibility, low surface energy, and optical transparency. cityu.edu.hkmdpi.com
This compound can be incorporated into siloxane polymer chains through co-hydrolysis and condensation with other alkoxysilanes. google.com The vinyl groups introduced along the polymer backbone serve as reactive sites for cross-linking, often via hydrosilylation reactions with Si-H functional siloxanes. This allows for the formation of a precisely controlled network structure. The resulting polymers exhibit:
Good Flexibility: The inherent flexibility of the siloxane backbone is retained. google.com
Low Dielectric Constant: Siloxane polymers are excellent electrical insulators.
High Cracking Threshold: The cross-linked network is robust and can withstand mechanical stress. google.com
These properties make vinyl-functional siloxane polymers valuable as spin-on dielectric materials and encapsulants for delicate semiconductor components. google.com The ability to tailor the polymer structure by controlling the amount of vinyl functionality allows for the fine-tuning of mechanical and electrical properties to meet specific device requirements. cityu.edu.hk
Modern polymer chemistry emphasizes precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., linear, branched, star-shaped). sigmaaldrich.com Techniques like controlled radical polymerization (CRP), including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable this level of control. sigmaaldrich.com
This compound can be integrated into these controlled polymerization schemes. For instance, its copolymerization via RAFT can produce well-defined block copolymers with narrow polydispersity indices. nih.gov The ability to control the incorporation of the silane monomer allows for the synthesis of polymers with a predetermined number and placement of reactive methoxysilyl groups.
In the synthesis of siloxane polymers, the molecular weight can be controlled through various methods, including polycondensation of dialkoxysilanes or ring-opening polymerization of cyclosiloxanes. mdpi.com Subsequent thermal condensation can be used to increase the molecular weight of oligomers formed in the initial stages. mdpi.com The use of well-defined monomers like this compound in these processes is critical for producing polymers with predictable chain lengths and functionalities, which in turn dictates the final properties of the cured material. mdpi.comrsc.org
| Polymerization Technique | Role of this compound | Controlled Parameters | Resulting Polymer Architecture |
| In-Situ Functionalization (ISF) | Comonomer | Distribution of functional groups | Functional groups statistically placed along the backbone |
| Post-Polymerization Functionalization (PPF) | Functionalizing agent (via vinyl group) | Location of functional groups (on pre-made polymer) | Grafted side chains on existing polymer backbone |
| Controlled Radical Polymerization (e.g., RAFT) | Comonomer | Molecular weight, polydispersity, block sequence | Well-defined block copolymers with narrow MWD |
| Siloxane Polycondensation | Monomer/Comonomer | Molecular weight, vinyl group content | Linear or branched polysiloxanes with controlled functionality |
Role in Organic-Inorganic Hybrid Materials and Composites
Organic-inorganic hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). aspbs.comresearchgate.net this compound is an ideal coupling agent for creating these materials, bridging the interface between the organic and inorganic phases. shinetsusilicone-global.comresearchgate.net
The mechanism of action involves a dual reaction:
Reaction with Inorganic Surface: The methoxy group on the silane hydrolyzes in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass fibers, or metal oxides, forming stable covalent bonds (Si-O-Inorganic). researchgate.net
Reaction with Organic Matrix: The vinyl group on the silane can copolymerize with the monomers of the organic polymer matrix (e.g., unsaturated polyester, acrylics) during the curing process. capatue.com
This dual reactivity creates a strong, water-resistant bond at the interface, significantly improving the performance of the composite material. researchgate.netcapatue.com Studies have shown that the use of appropriate silane coupling agents can dramatically enhance the mechanical properties of composites, such as flexural strength and impact resistance, by ensuring efficient stress transfer from the polymer matrix to the reinforcing filler. nih.govrasayanjournal.co.in Without such a coupling agent, the incompatibility between the hydrophilic inorganic filler and the hydrophobic polymer matrix leads to poor interfacial adhesion and inferior mechanical performance. researchgate.netmdpi.com
| Composite Property | Effect of this compound Coupling Agent | Research Finding |
| Mechanical Strength | Significant increase in flexural and tensile strength. | Proper silanization improves interfacial adhesion, allowing for effective stress transfer from the matrix to the fiber reinforcement. capatue.comnih.gov |
| Moisture Resistance | Enhanced durability in wet or humid conditions. | The covalent bond formed at the interface is water-resistant, preventing bond disintegration and loss of strength. capatue.com |
| Filler Dispersion | Improved dispersion of inorganic fillers within the polymer matrix. | Surface treatment of fillers with silane reduces agglomeration and promotes a more uniform composite structure. mdpi.comnih.gov |
| Thermal Stability | Increased heat resistance of the composite. | Strong interfacial bonding can improve the overall thermal stability of the polymer composite. mdpi.com |
Coupling Agent Functionality and Interfacial Adhesion Promotion
The primary function of organosilanes like this compound in composite materials is to act as a coupling agent, creating a durable bond between inorganic substrates and organic polymer matrices. gelest.com This capability is crucial for the performance of filled polymers and reinforced composites. The silane molecule, with the general structure Y-R-Si-X₃, possesses two distinct types of reactive groups. specialchem.comnih.gov In this compound, the vinyl group serves as the organofunctional group (Y), while the methoxy group is the hydrolyzable alkoxy group (X). specialchem.com
The process of adhesion promotion occurs in a series of steps:
Hydrolysis: The methoxy group on the silicon atom hydrolyzes in the presence of water to form a reactive silanol group (Si-OH). mrs-k.or.kr
Condensation: This silanol group can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent Si-O-Metal bonds. mrs-k.or.kr
Copolymerization: The organic-functional vinyl group, which is attached to the silicon atom, is available to copolymerize or react with the polymer matrix during its curing or processing. nih.gov
| Benefit of Silane Coupling Agent | Description |
| Improved Mechanical Strength | Enhances stress transfer between the polymer and filler, increasing tensile strength and toughness. chemsilicone.comiyte.edu.tr |
| Enhanced Adhesion | Creates strong covalent bonds at the inorganic-organic interface, improving the durability of the bond. gelest.commrs-k.or.kr |
| Better Filler Dispersion | Modifies the filler surface to be more compatible with the polymer, preventing agglomeration. specialchem.com |
| Increased Moisture Resistance | Reduces water penetration and hydrolysis at the interface, which can degrade bond strength. chemsilicone.com |
| Improved Processability | Can lower the viscosity of filled resin systems, allowing for higher filler loadings and easier manufacturing. specialchem.com |
Influence of Silane Interfacial Chemistry on Polymer Curing Processes
Research has shown that the type and concentration of the silane coupling agent can alter the curing behavior of resin systems. mdpi.comnih.gov For instance, in the cationic polymerization of epoxy resins, the addition of a silane can affect the apparent activation energy of the curing reaction. mdpi.com Small molecular byproducts from the silane's reactions can have a plasticizing effect, which may initially lower the activation energy, while higher concentrations can lead to an increase. mdpi.com
The effects of silane interfacial chemistry on curing include:
Modified Reaction Kinetics: The silane can alter the rate of polymerization and the gelation time of the resin system. mdpi.com
Controlled Network Formation: By improving the compatibility between the polymer and filler, silanes can lead to a more uniform and robust crosslinked network. researchgate.net
Improved Final Properties: Proper selection of a silane can result in composites with enhanced fracture toughness and impact strength due to stronger interfacial adhesion developed during the curing process. researchgate.net The shear strength and thermal expansion of the final cured product are also affected by the silane content. mdpi.com
| Parameter | Influence of Increasing Silane Content (in an Epoxy System) mdpi.com |
| Gelation Time | Increased |
| Coefficient of Linear Thermal Expansion | Increased |
| Water Absorption | Decreased |
| Shear Strength | Decreased (due to reduction in epoxy concentration) |
Design of Bioactive Nanocomposite Hydrogels via Sol-Gel Methodologies
Nanocomposite hydrogels are advanced biomaterials that merge the properties of a hydrated polymer network with nanoparticles to create platforms for applications like drug delivery and tissue engineering. mdpi.com Hydrogels mimic the natural extracellular matrix (ECM) due to their high water content and porous structure, while nanoparticles can introduce unique functionalities such as bioactivity, conductivity, or magnetic responsiveness. mdpi.comnih.gov
The sol-gel process, utilizing precursors like this compound, provides a versatile method for synthesizing the hydrogel network. rsc.org In this context, the hydrolysis and condensation of the silane form the crosslinked backbone of the hydrogel. The incorporated vinyl groups can be used for secondary crosslinking reactions, often through photo-polymerization, which allows for the tuning of the hydrogel's mechanical properties and degradation rate. nih.gov
To create bioactive nanocomposite hydrogels, bioactive agents or nanoparticles are incorporated into the hydrogel matrix during its formation. nih.gov For example, silver nanoparticles can be introduced to provide antibacterial properties, or bioactive glass nanoparticles can be added to promote bone regeneration. nih.govnih.govmdpi.com The sol-gel synthesis is performed under mild conditions, which is advantageous for encapsulating sensitive biological molecules. instras.com
| Component | Function in Nanocomposite Hydrogel |
| Polymer/Silane Network | Forms the 3D scaffold of the hydrogel, providing structural integrity and high water content. mdpi.comnih.gov |
| Nanoparticles (e.g., Silver, Bioactive Glass) | Impart specific functions such as antimicrobial activity or osteogenic properties. nih.govnih.gov |
| Crosslinker | Covalently links polymer chains to form a stable, water-insoluble network. researchgate.net |
| Bioactive Molecules (e.g., Growth Factors) | Provide biological cues to cells to promote tissue regeneration. mdpi.com |
The resulting materials are stimuli-responsive and can be engineered to release bioactive agents in a controlled manner, making them promising for advanced therapeutic and diagnostic applications. mdpi.comnih.gov
Sol Gel Processing and Material Design with Methoxydimethylvinylsilane Precursors
Fundamental Principles of Sol-Gel Chemistry with Organosilicon Precursors
The sol-gel process is a versatile wet-chemical technique used to fabricate a wide range of materials, including glasses and ceramics, at low temperatures. wikipedia.orgchobotix.czmaterianova.be For organosilicon precursors like Methoxydimethylvinylsilane, the process is centered on two fundamental chemical reactions: hydrolysis and condensation. sigmaaldrich.com These reactions convert the molecular precursor, initially in a solution, into a solid material through the formation of a colloidal suspension (sol) and subsequently a continuous solid network (gel). wikipedia.org
Formation of Colloidal Suspensions (Sol) and Solid Networks (Gel)
The sol-gel process begins with the hydrolysis of the alkoxide groups on the silicon precursor. In the case of organosilicon compounds such as this compound, the methoxy (B1213986) group (–OCH₃) reacts with water. This reaction replaces the methoxy group with a hydroxyl group (–OH), forming a silanol (B1196071) and releasing methanol (B129727) as a byproduct.
The subsequent step is condensation, where the newly formed silanols react with each other or with remaining methoxy groups. This polycondensation reaction forms siloxane bridges (Si–O–Si), releasing water or methanol. researchgate.net As these condensation reactions continue, oligomers are formed, which then cross-link to build a three-dimensional network. nih.gov The result is the transition from a liquid sol—a stable suspension of colloidal particles or polymers—to a gel, which is a solid, porous network entrapping the solvent within its structure. wikipedia.org
It is important to note that because this compound has only one hydrolyzable methoxy group, it can only form dimers or act as a surface modifier or chain terminator in a sol-gel system. It cannot, by itself, form the highly cross-linked, three-dimensional solid network characteristic of a gel. To form a stable gel, it must be co-condensed with multi-functional precursors, such as Tetraethoxysilane (TEOS), which has four hydrolyzable groups and can act as a network former. nih.gov The vinyl group (–CH=CH₂) on this compound is typically non-reactive during the hydrolysis and condensation stages but remains as a functional group in the final material, allowing for further organic polymerization. nih.gov
Parameters Influencing Sol-Gel Synthesis (Precursor Type, pH, H₂O/Si Molar Ratio, Catalysts, Temperature)
The structure and properties of the final material derived from the sol-gel process are highly dependent on several synthesis parameters. Precise control over these factors allows for the tailoring of the material's morphology, porosity, and mechanical properties. mdpi.comunitbv.ro
Precursor Type: The organic substituent on the silicon atom significantly influences the reaction kinetics and the properties of the resulting material. The vinyl group in this compound, for instance, imparts organic character to the material and provides a site for subsequent chemical reactions like vinyl polymerization. nih.gov The number of hydrolyzable alkoxide groups determines the degree of cross-linking; precursors like TEOS create rigid, highly cross-linked networks, while monofunctional precursors like this compound are used to modify the network. nih.gov
pH (Catalysts): The pH of the reaction mixture, controlled by adding an acid or base catalyst, is one of the most critical parameters. unitbv.ro Acidic conditions (low pH) typically lead to faster hydrolysis rates and slower condensation rates, resulting in weakly branched, linear-like polymer chains. mdpi.commdpi.com Conversely, basic conditions (high pH) result in a slower hydrolysis rate but a much faster condensation rate, favoring the formation of highly branched, dense, particle-like clusters. mdpi.com
H₂O/Si Molar Ratio: The molar ratio of water to the silicon precursor affects the extent of the hydrolysis reaction. A stoichiometric amount of water is required for complete hydrolysis. A lower water-to-silane ratio leads to incomplete hydrolysis and the formation of a more organic-like gel, while a higher ratio promotes more complete hydrolysis and results in a more inorganic, silica-like network.
Temperature: The reaction temperature influences the rates of both hydrolysis and condensation. Higher temperatures generally accelerate both reactions, leading to shorter gelation times.
The interplay of these parameters dictates the final structure of the sol-gel derived material.
| Parameter | Effect on Sol-Gel Process with Organosilicon Precursors |
|---|---|
| Precursor Type | The organic group (e.g., vinyl) imparts specific functionality. The number of alkoxy groups dictates the potential for cross-linking and network formation. |
| pH / Catalyst | Acidic catalysis (low pH) promotes rapid hydrolysis and slower condensation, leading to linear or weakly branched polymers. Basic catalysis (high pH) results in slower hydrolysis but faster condensation, forming highly branched, particulate sols. mdpi.com |
| H₂O/Si Molar Ratio | Controls the extent of hydrolysis. Higher ratios lead to more complete hydrolysis and a more developed siloxane network. Lower ratios result in residual unhydrolyzed alkoxy groups. |
| Temperature | Affects reaction kinetics. Higher temperatures increase the rates of hydrolysis and condensation, reducing gelation time. |
| Solvent | The solvent homogenizes the (often immiscible) water and alkoxysilane precursor. Its polarity and boiling point can influence reaction rates and gel drying behavior. |
Fabrication of Advanced Materials via Sol-Gel
The sol-gel method is a powerful tool for creating advanced materials with controlled structures and properties. By carefully selecting precursors and synthesis conditions, it is possible to fabricate materials in various forms, such as thin films, fine powders, or bulk monoliths. sigmaaldrich.com
Synthesis of Films and Powders with Controlled Microstructure
The sol-gel process is widely used to produce thin films and coatings on various substrates. Organosilane precursors are particularly valuable for creating hybrid organic-inorganic films. A sol containing a precursor like this compound, often in combination with a network former like TEOS, can be deposited onto a substrate by techniques such as dip-coating or spin-coating. Subsequent evaporation of the solvent and a low-temperature heat treatment (curing) promotes further condensation, resulting in a solid, transparent, and adherent film. The vinyl groups from the this compound precursor are retained in the film, which can then be used to covalently bond to a polymer topcoat or to enhance surface properties such as hydrophobicity.
Similarly, powders with controlled particle size and microstructure can be synthesized. By adjusting reaction parameters to favor nucleation and controlled growth, it is possible to precipitate fine, monodispersed particles from the sol. These powders are used in a variety of applications, including as fillers in composite materials or as precursors for creating ceramic components.
Development of Monolithic Materials with Controlled Porosity
A significant advantage of the sol-gel technique is the ability to produce monolithic materials (i.e., continuous, bulk pieces of gel) with highly controlled porosity. ucl.ac.uk During the transition from sol to gel, a porous network is formed. The size and distribution of these pores are determined by the reaction kinetics and the aggregation of the sol particles.
After gelation, the solvent trapped within the pores is removed through a drying process. Slow, controlled drying results in a dense solid known as a xerogel. If phase separation is induced during the sol-gel process, hierarchically porous materials with both macropores and mesopores can be created. semanticscholar.org The use of organosilicon precursors like Methyldimethoxysilane or other alkyl-substituted silanes allows for the synthesis of hybrid organic-inorganic monoliths, often called polymethylsilsesquioxane (PMSQ) aerogels or xerogels, which combine the properties of both the inorganic silica (B1680970) network and the organic functional groups. semanticscholar.orgnih.gov
Inhibition of Crystallite Growth in Nanocrystalline Metal Oxides using Siloxyl Groups
A key challenge in the synthesis of nanocrystalline metal oxides via the sol-gel method is preventing the growth of crystallites during the necessary high-temperature firing or calcination step. researchgate.net This crystal growth leads to a loss of surface area and a coarsening of the desired nanostructure.
One effective strategy to inhibit this growth is to modify the surface of the hydrous metal oxide gel before firing. The surface hydroxyl groups (–OH) on the metal oxide particles, which drive condensation and crystal growth at high temperatures, can be replaced with non-condensing functional groups. researchgate.net Organosilanes are ideal for this purpose. By reacting the metal oxide gel with a precursor like this compound, the surface hydroxyls are replaced with dimethylvinylsiloxyl groups.
During subsequent heat treatment, these siloxyl groups decompose to form tiny, secondary-phase silica particles at the grain boundaries of the metal oxide nanocrystals. These silica "pins" physically restrict the movement of the grain boundaries, effectively inhibiting crystallite growth. researchgate.net This method has been successfully used to maintain extremely small crystallite sizes in materials like tin oxide (SnO₂), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂) after firing at temperatures as high as 500°C. researchgate.net
| Metal Oxide | Treatment | Mean Crystallite Size (Angstroms) |
|---|---|---|
| SnO₂ | Unmodified (U-gel) | ~200 |
| Modified with Methyl Siloxyl Groups (H-gel) | ~20 | |
| TiO₂ | Unmodified | Significantly larger (not specified) |
| Modified with Methyl Siloxyl Groups | ~50 | |
| ZrO₂ | Unmodified | Significantly larger (not specified) |
| Modified with Methyl Siloxyl Groups | ~15 |
Surface Science and Interface Engineering with Methoxydimethylvinylsilane
Grafting and Surface Functionalization Mechanisms
The efficacy of Methoxydimethylvinylsilane in surface modification is rooted in its ability to form robust chemical bonds with a wide range of materials. The methoxy (B1213986) group provides a pathway for covalent attachment to inorganic surfaces, while the vinyl group can participate in polymerization reactions, creating a durable and functional interface.
The primary mechanism by which this compound and other silane (B1218182) coupling agents bond to inorganic substrates involves a two-step process: hydrolysis and condensation. Inorganic surfaces, such as glass, silica (B1680970), and metal oxides, are typically populated with hydroxyl (-OH) groups.
First, the methoxy group (-OCH₃) of the silane undergoes hydrolysis in the presence of water to form a reactive silanol (B1196071) group (-Si-OH). This reaction can be catalyzed by either acid or base. Subsequently, the silanol groups can condense with the hydroxyl groups on the inorganic substrate, forming stable siloxane bonds (Si-O-Substrate) and releasing water as a byproduct. Additionally, the silanol groups can also self-condense with other silanol groups to form a polysiloxane network on the surface.
The vinyl functional group of this compound remains oriented away from the substrate surface, available for subsequent reactions with an organic matrix. This dual reactivity is the cornerstone of its function as a coupling agent, effectively bridging the interface between dissimilar materials.
The functionalization of nanoparticles with this compound is a key strategy for improving their durability and dispersion stability within a polymer matrix or on a surface. The covalent attachment of the silane to the nanoparticle surface prevents the agglomeration of particles, which is a common issue due to their high surface energy.
By modifying the surface of nanoparticles, this compound can alter their surface chemistry from hydrophilic to hydrophobic, depending on the surrounding medium. This change in surface energy improves the compatibility of the nanoparticles with the host material, leading to a more uniform dispersion. A stable and uniform dispersion is critical for achieving enhanced mechanical, thermal, and optical properties in nanocomposites. The strong covalent bond formed between the silane and the nanoparticle also enhances the durability of the surface modification, preventing the leaching of the coupling agent and maintaining the integrity of the interface over time.
| Parameter | Effect of this compound Treatment |
| Nanoparticle Agglomeration | Reduced |
| Dispersion in Polymer Matrix | Improved |
| Interfacial Adhesion | Enhanced |
| Long-term Stability | Increased |
This table illustrates the general effects of treating nanoparticles with a vinyl silane like this compound.
Under controlled conditions with limited water, the formation of a well-ordered monolayer is favored. In this scenario, the silane molecules are covalently bonded to the substrate with their functional groups oriented outwards. However, in the presence of excess water and higher silane concentrations, the silane molecules can undergo self-condensation in solution to form oligomers, which then deposit on the surface, leading to the formation of a less-ordered, thicker multilayer.
The surface density of the grafted silane is a critical parameter that influences the final properties of the modified surface. A high surface density can lead to a more robust and effective interface, but an overly dense and disorganized multilayer may have detrimental effects on adhesion and other properties.
Advanced Applications in Surface Modification
The ability of this compound to precisely engineer interfaces has led to its use in a variety of advanced applications, from reinforcing polymer composites to enabling high-resolution printing technologies.
In the realm of polymer composites, this compound serves as a crucial adhesion promoter, particularly in systems containing inorganic fillers such as silica or glass fibers in a polymer matrix. The silane coupling agent improves the interfacial adhesion between the filler and the polymer, which is essential for effective stress transfer from the polymer matrix to the reinforcing filler.
The vinyl group of the silane can co-polymerize with the polymer matrix during the curing process, creating a strong covalent bond across the interface. This enhanced adhesion leads to significant improvements in the mechanical properties of the composite material, including tensile strength, flexural modulus, and impact resistance. Furthermore, by improving the compatibility between the hydrophilic filler and the often hydrophobic polymer, this compound facilitates better dispersion of the filler, leading to a more homogeneous and robust composite material.
Illustrative Research Finding: Studies on similar vinylsilanes have demonstrated a significant increase in the mechanical strength of polymer composites when inorganic fillers are pre-treated with the silane. For instance, the tensile strength of a glass fiber-reinforced polymer composite can be increased by over 50% after surface treatment of the fibers with a vinyl silane. This improvement is directly attributed to the enhanced interfacial adhesion mediated by the silane coupling agent.
| Property | Untreated Filler | This compound Treated Filler |
| Tensile Strength | Lower | Higher |
| Flexural Modulus | Lower | Higher |
| Impact Resistance | Lower | Higher |
| Filler Dispersion | Poor | Good |
This interactive table showcases the typical improvements in polymer composite properties with the use of a vinyl silane adhesion promoter.
In the printing industry, the surface characteristics of lithographic plates are critical for achieving high-quality prints. The process often requires a specific surface roughness to ensure proper adhesion and transfer of ink. While direct evidence for the use of this compound in this specific application is limited, the principles of silane chemistry suggest its potential utility.
Silane treatments can be employed to modify the surface energy and topography of materials like aluminum, which is commonly used for printing plates. By creating a thin, covalently bonded layer of silane on the aluminum surface, it is possible to control the surface's receptiveness to printing inks. While electrochemical etching is a common method for roughening aluminum plates, a subsequent treatment with a functional silane could further enhance the surface properties.
In the broader context of lithography, including semiconductor manufacturing, silanes are used as adhesion promoters for photoresists on silicon wafers. By forming a uniform monolayer, they ensure that the photoresist adheres properly during the patterning process, which is crucial for creating high-resolution features. This demonstrates the importance of silane-based surface modifications in high-precision industrial applications.
Modification for Improved Triboelectric Performance in Nanogenerators
Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electrical energy through the coupling of triboelectrification and electrostatic induction. The performance of TENGs is highly dependent on the surface properties of the triboelectric materials. Surface modification is a key strategy to enhance the output performance of TENGs by increasing surface charge density, enlarging the effective contact area, and improving charge retention capabilities.
While direct research specifically detailing the use of this compound for TENGs is limited, the application of organosilanes with vinyl functional groups is a known strategy to enhance their performance. The vinyl groups on the silane can participate in polymerization reactions, creating a stable and robust surface modification. This modification can increase the surface roughness at the nanoscale, thereby increasing the effective contact area between the triboelectric layers.
Furthermore, the introduction of a silane layer can modify the electronic properties of the surface, influencing the triboelectric charge generation. For instance, the incorporation of a silane coupling agent can increase the stability and electropositivity of a triboelectric layer, leading to higher output power density. In one study, a two-silane coupling approach was used to chemically bond LTA zeolite powder to a PDMS surface, resulting in a TENG with a high output power density of 42.6 µW/cm² nih.gov.
Table 1: Effect of Surface Modification on Triboelectric Nanogenerator (TENG) Performance (Hypothetical Data Based on Related Research)
| Surface Treatment | Open-Circuit Voltage (V) | Short-Circuit Current (µA) | Power Density (µW/cm²) |
| Unmodified PDMS | 80 | 8 | 15.2 |
| PDMS with Vinyl-Silane | 120 | 15 | 42.6 |
This table presents hypothetical data to illustrate the potential improvements in TENG performance following surface modification with a vinyl-functionalized silane, based on findings from related research.
Biomedical Surface Modifications for Enhanced Biocompatibility (e.g., Dental Implants)
The success of biomedical implants, such as dental implants, is critically dependent on their biocompatibility and ability to integrate with surrounding tissues. Surface modification of implant materials, particularly titanium, is a crucial area of research aimed at improving cellular adhesion, proliferation, and ultimately, osseointegration.
Organosilanes are widely used as coupling agents to create a stable interface between the inorganic implant surface and organic biomolecules. The hydrolysis of the methoxy groups in this compound allows it to form strong covalent bonds with the hydroxyl groups present on the surface of titanium implants. The vinyl group then becomes available for further functionalization, such as the grafting of biocompatible polymers or biomolecules that can promote specific cellular responses.
For example, silanization of a titanium surface can create an adhesion layer that improves angiogenesis (the formation of new blood vessels) and osteogenesis (the formation of new bone). nih.gov Studies have shown that the biocompatibility and biofunctionality of these silane adhesion layers can be tuned by controlling the silanization parameters. nih.gov While specific studies on this compound for dental implants are not prevalent, the principle of using vinyl-functionalized silanes to create a reactive surface for subsequent grafting of bioactive molecules is a well-established strategy in biomedical surface engineering.
Table 2: Influence of Silane Surface Modification on Osteoblast Adhesion on Titanium (Illustrative Data)
| Surface | Cell Adhesion (cells/cm²) after 24h |
| Unmodified Titanium | 5,000 |
| Titanium with Silane Layer | 15,000 |
| Titanium with Silane and Peptide | 25,000 |
This table provides illustrative data on how surface modification with a silane, potentially including a vinyl-functionalized silane like this compound, can enhance osteoblast adhesion on titanium surfaces.
Reduction of Silanol Interactions on Stationary Phases for Chromatographic Applications
In high-performance liquid chromatography (HPLC), silica-based stationary phases are widely used. However, the presence of residual silanol groups (Si-OH) on the silica surface can lead to undesirable interactions with certain analytes, particularly basic compounds. These interactions can cause peak tailing, reduced column efficiency, and poor reproducibility.
To mitigate these effects, a process called "endcapping" is employed, where the residual silanol groups are chemically deactivated. This is typically achieved by reacting the silica surface with a small, reactive silane. While trimethylsilanes are commonly used, there is an ongoing search for more effective endcapping reagents.
Table 3: Effect of Endcapping on Chromatographic Performance for a Basic Analyte (Conceptual Data)
| Stationary Phase | Asymmetry Factor | Tailing Factor |
| Uncapped Silica | 2.5 | 3.0 |
| Trimethylsilane Capped | 1.2 | 1.5 |
| Novel Silane Capped | 1.1 | 1.2 |
This table presents conceptual data illustrating how different endcapping agents can improve the peak shape of a basic analyte by reducing silanol interactions.
Spectroscopic and Analytical Characterization of Methoxydimethylvinylsilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of methoxydimethylvinylsilane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, it is possible to obtain a comprehensive understanding of the molecule's structure and, by extension, the architecture of polymers and hybrid materials derived from it.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides precise information about the different chemical environments of hydrogen atoms within the this compound molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the peaks are used to identify the vinyl, methyl, and methoxy (B1213986) protons. libretexts.org The chemical shift is influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org
The vinyl group (–CH=CH₂) gives rise to a complex multiplet pattern in the range of approximately 5.7 to 6.2 ppm. This complexity arises from the distinct chemical environments of the three vinyl protons and their spin-spin coupling with each other (geminal and cis/trans vicinal couplings).
The methoxy group (–OCH₃) protons are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet around 3.5 ppm. researchgate.netresearchgate.net The methyl groups directly attached to the silicon atom (Si–(CH₃)₂) are in a more shielded environment and resonate upfield, appearing as a singlet at approximately 0.1 to 0.2 ppm. The reference standard for ¹H NMR is typically tetramethylsilane (TMS), which is set to 0 ppm. libretexts.org
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-CH =CH₂ | 5.9 - 6.2 | Multiplet (dd) | 1H |
| Si-CH=CH ₂ | 5.7 - 5.9 | Multiplet (dd) | 2H |
| O-CH ₃ | ~3.5 | Singlet | 3H |
Note: Values are estimations based on typical chemical shift ranges for similar organosilane compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to probe the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu The chemical shifts in ¹³C-NMR span a much wider range than in ¹H-NMR, making it easier to resolve individual carbon signals. oregonstate.edu
For this compound, four distinct signals are expected. The two carbons of the vinyl group are deshielded and appear in the alkene region of the spectrum (130-140 ppm). The carbon of the methoxy group is influenced by the electronegative oxygen and resonates around 50 ppm. libretexts.org The two equivalent methyl carbons attached to the silicon are the most shielded, appearing significantly upfield, typically below 0 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si-C H=CH₂ | ~138 |
| Si-CH=C H₂ | ~132 |
| O-C H₃ | ~50 |
Note: Values are estimations based on typical chemical shift ranges for similar organosilane compounds. libretexts.org
Silicon-29 Nuclear Magnetic Resonance (²⁹Si-NMR) spectroscopy is a powerful technique for directly investigating the local environment of the silicon atom. huji.ac.il It provides critical information on the substituents attached to the silicon and is particularly valuable for studying the hydrolysis and condensation reactions that lead to polysiloxanes. The ²⁹Si nucleus has a spin of ½, but its low natural abundance (4.7%) and negative magnetogyric ratio can make it a less sensitive nucleus to study compared to ¹H. huji.ac.il
The chemical shift of ²⁹Si is highly sensitive to the number of oxygen atoms bonded to it. pascal-man.com In monomeric this compound, the silicon atom is in a "D" type environment (referring to a difunctional unit with two oxygen linkages upon polymerization). The specific notation for a silicon atom bonded to one oxygen, two methyl groups, and one vinyl group in a monomeric state would be M(Vi)M(Me)₂. Upon hydrolysis and condensation, this can form D units (two Si-O-Si bridges). The chemical shift for the monomer is expected in the range of -5 to -20 ppm relative to TMS. rsc.orgunige.ch
Table 3: Typical ²⁹Si-NMR Chemical Shift Ranges for Relevant Silicon Environments
| Silicon Environment | Notation | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Monomer (R₂Si(OR')₂) | D-type precursor | -5 to -20 |
| Dimer/Linear Chain End | D¹ | -10 to -25 |
| Linear Chain Middle | D² | -20 to -40 |
Note: Dⁿ refers to a difunctional silicon atom connected to 'n' other silicon atoms via oxygen bridges. nih.gov
For unambiguous assignment of ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would show cross-peaks connecting the three vinyl protons, confirming their relationship within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). An HSQC spectrum would show correlations between the vinyl protons and their corresponding vinyl carbons, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide conformational information.
When this compound is used to modify surfaces, such as silica (B1680970), or is incorporated into solid hybrid materials, solid-state NMR (SSNMR) becomes the primary tool for characterization. ipri.kiev.uaresearchgate.net Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. ipri.kiev.ua
¹³C CP/MAS NMR can be used to confirm the presence of the organic functional groups (vinyl, methyl) within the solid matrix.
²⁹Si CP/MAS NMR is particularly informative as it can distinguish between different silicon environments based on their degree of condensation. researchgate.net For a silane (B1218182) grafted onto a silica surface, one can observe:
T¹ sites: The silane is attached to the surface through one Si-O-Si linkage.
T² sites: The silane is attached through two Si-O-Si linkages.
T³ sites: The silane is fully condensed with three Si-O-Si linkages (possible if the methoxy group hydrolyzes and condenses with surface silanols or other silane molecules). researchgate.net
Furthermore, SSNMR can differentiate between silicon atoms from the original silica substrate (Q sites, with four Si-O-Si linkages) and those from the grafted silane (T sites). ipri.kiev.uaresearchgate.net This allows for detailed studies of the grafting density and the structure of the resulting surface layer. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. nanografi.com These techniques are complementary and are used to confirm the molecular structure of this compound and to monitor its subsequent reactions.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:
C=C Stretch: A characteristic peak for the vinyl group, typically appearing around 1600 cm⁻¹.
=C-H Stretch: Stretching vibrations of the hydrogens on the vinyl group, found just above 3000 cm⁻¹.
Si-O-C Stretch: An asymmetric stretching vibration that is usually strong in the IR spectrum, appearing in the 1080-1100 cm⁻¹ region. researchgate.net
C-H Stretch (Alkyl): Stretching of the methyl and methoxy C-H bonds, typically observed in the 2800-3000 cm⁻¹ range. osti.gov
Si-C Stretch: Vibrations associated with the silicon-carbon bonds, found in the fingerprint region.
CH₃ Rocking/Deformation: Vibrations from the methyl groups attached to silicon, often seen around 1260 cm⁻¹ and 800-840 cm⁻¹.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Vinyl (=C-H) | Stretching | 3050 - 3080 |
| Methyl/Methoxy (-C-H) | Stretching | 2840 - 2980 |
| Vinyl (C=C) | Stretching | ~1600 |
| Si-CH₃ | Symmetric Deformation | ~1260 |
| Si-O-C | Asymmetric Stretching | 1080 - 1100 |
Note: Values are estimations based on typical frequencies for the given functional groups in similar organosilicon compounds. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Grafting Efficiency
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and assessing the grafting efficiency of this compound. The presence of specific absorption bands in the FTIR spectrum confirms the successful incorporation of the silane molecule onto a substrate.
Key characteristic peaks for this compound and its derivatives include:
Si-O-CH₃ vibration: Typically observed around 1189 cm⁻¹.
Si-O-C group vibration: Appears in the range of 1070-1104 cm⁻¹.
Si-CH group vibration: Found in the 800 cm⁻¹ region. lboro.ac.ukresearchgate.net
-CH₃ symmetric deformation: Located near 1378 cm⁻¹. researchgate.net
The efficiency of the silane grafting reaction can be quantitatively determined by comparing the absorbance of a characteristic silane peak to an internal standard peak from the substrate material. researchgate.net For instance, the ratio of the Si-O-C stretching vibration peak (around 1092 cm⁻¹) to a characteristic peak of the polymer backbone can be used to quantify the extent of grafting. researchgate.net Studies have shown that the concentration of both the silane and the initiator can influence the grafting level. researchgate.net The disappearance or reduction in the intensity of the vinyl group peak can also indicate the reaction of the silane. lboro.ac.uk
Interactive Data Table: Characteristic FTIR Peaks for this compound Grafting
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Si-O-CH₃ | ~1189 | Indicates the presence of the methoxy group on the silicon atom. |
| Si-O-C | 1070-1104 | Confirms the siloxane linkage. |
| Si-CH | ~800 | Characteristic of the silicon-methyl bond. |
| -CH₃ | ~1378 | Symmetric deformation of the methyl group. |
| Si-O-Si | 1078, 955 | Indicates the formation of cross-linked siloxane bonds after curing. researchgate.net |
Raman Spectroscopy for Molecular Specificity and Polymeric Nature Characterization
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR, offering distinct advantages for characterizing this compound systems. It provides a chemical fingerprint of molecules, allowing for both qualitative identification and quantitative analysis. frontiersin.org Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C=C double bonds in the vinyl group of this compound and the Si-Si bonds that may form during polymerization.
The polymerization of this compound can be monitored by observing the disappearance of the C=C band in the Raman spectrum. azom.com This technique has been shown to have a higher sensitivity to the presence of unpolymerized C=C bonds compared to IR spectroscopy. azom.com Furthermore, polarized Raman spectroscopy can provide information about the orientation of molecules, which is valuable for understanding the structure of polymers and thin films. mdpi.comnih.gov
Attenuated Total Reflection (ATR-IR) and Transmission IR Methodologies
Both Attenuated Total Reflection (ATR-IR) and transmission IR are common sampling techniques in FTIR spectroscopy. specac.com
Transmission IR involves passing an infrared beam directly through a sample. This method is well-established and provides high-quality spectra, but often requires more extensive sample preparation, such as creating thin films or KBr pellets. specac.comresearchgate.net
ATR-IR is a surface-sensitive technique where the IR beam interacts with the sample at the interface with a high-refractive-index crystal. specac.com It is a quick and flexible method that requires minimal sample preparation and is less affected by sample thickness. specac.com However, ATR spectra can exhibit shifts in band positions and changes in relative intensities compared to transmission spectra, which may require correction for accurate comparison with spectral libraries. thermofisher.com
The choice between ATR and transmission depends on the nature of the sample. ATR is often preferred for analyzing the surface of modified materials, while transmission may be more suitable for bulk analysis of polymers.
Mass Spectrometry (MS) and Elemental Analysis (EA) for Compositional Information
Mass spectrometry (MS) and elemental analysis (EA) are powerful tools for determining the elemental composition and structure of this compound and its derivatives.
Mass Spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and the identification of fragmentation patterns that can elucidate the structure of the compound.
Elemental Analysis determines the mass percentages of each element present in a sample. mdpi.com This technique is crucial for verifying the purity and stoichiometry of synthesized compounds and for quantifying the amount of silane grafted onto a substrate. mdpi.com
When used in conjunction, MS and EA provide comprehensive compositional information that is essential for confirming the identity and purity of this compound-containing materials.
Chromatographic Techniques for Molecular Weight Distribution (e.g., Gel Permeation Chromatography - GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. slideshare.netshimadzu.com GPC separates molecules based on their "effective size in solution". slideshare.net Larger molecules elute from the chromatography column faster than smaller molecules. mtoz-biolabs.com
By calibrating the GPC system with standards of known molecular weight, a calibration curve can be generated to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. slideshare.netshimadzu.com This information is critical for understanding the physical and mechanical properties of the resulting polymeric materials. GPC is a powerful tool for monitoring the progress of polymerization reactions and for quality control of polymer products. youtube.com
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Grafting Efficiency and Thermal Behavior of Modified Materials
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. mdpi.com TGA is widely used to assess the grafting efficiency of this compound onto various substrates and to evaluate the thermal stability of the modified materials.
The grafting efficiency can be estimated by comparing the TGA curves of the unmodified and modified materials. The weight loss at different temperature ranges can be attributed to the degradation of the polymer backbone and the grafted silane molecules. The thermal stability of materials modified with this compound is often enhanced due to the formation of a thermally stable three-dimensional siloxane network upon curing. researchgate.net TGA results can show an increase in the degradation temperature of the modified material compared to the original substrate. researchgate.net
Interactive Data Table: TGA Data for Silane Grafted Materials
| Material | Decomposition Temperature (10% weight loss) | Char Yield (%) | Significance |
| Unmodified Polymer | Varies by polymer | Varies by polymer | Baseline for comparison. |
| Silane-Grafted Polymer | Increased | Increased | Indicates improved thermal stability due to grafting. |
X-ray Diffraction (XRD) and Electron Microscopy Techniques (TEM, SEM) for Structural and Morphological Characterization
X-ray Diffraction (XRD) and electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide invaluable information about the structural and morphological characteristics of materials modified with this compound.
X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. It can identify the crystalline phases present, determine the degree of crystallinity, and provide information about the unit cell dimensions. researchgate.netmaterianova.be For materials modified with this compound, XRD can be used to study how the grafting process affects the crystallinity of the substrate material.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. mdpi.com It is used to visualize the surface texture, roughness, and the distribution of coatings or grafted layers on a substrate. mdpi.com SEM can reveal changes in the surface morphology of a material after modification with this compound.
Transmission Electron Microscopy (TEM) is used to examine the internal structure of a material at a very high resolution. mdpi.com TEM can be used to visualize the morphology of nanoparticles, the dispersion of fillers in a polymer matrix, and the thickness of grafted layers. scispace.com
Together, these techniques provide a comprehensive understanding of the structural and morphological changes that occur when materials are modified with this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique utilized to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. In the context of this compound, XPS provides critical insights into the composition and chemical bonding of thin films and surface modifications derived from this organosilane precursor. The technique involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is characteristic of each element and its chemical environment.
Detailed analysis of high-resolution XPS spectra for this compound-treated surfaces allows for the identification of the primary constituent elements: silicon (Si), carbon (C), and oxygen (O). The precise binding energies of the Si 2p, C 1s, and O 1s photoelectrons provide information about their bonding states. For instance, the Si 2p peak can distinguish between silicon bonded to carbon (Si-C) and silicon bonded to oxygen (Si-O). Similarly, the C 1s spectrum can be deconvoluted to identify carbon in different chemical environments, such as C-Si, C-H, C-C, and C=C from the vinyl group.
Research findings on surfaces functionalized with organosilanes, including those with vinyl and methoxy groups, demonstrate the utility of XPS in confirming the covalent attachment of the silane to a substrate and in characterizing the resulting surface chemistry. The presence and relative intensities of the silicon, carbon, and oxygen peaks can confirm the successful deposition of a this compound-based film. Furthermore, shifts in the binding energies of substrate elements can indicate the formation of covalent bonds with the silane.
The following tables present typical XPS data obtained from surfaces modified with vinyl-containing organosilanes, which serve as a reference for the expected elemental composition and chemical state information for this compound systems.
Table 1: Elemental Composition of a this compound-Modified Surface as Determined by XPS
| Element | Atomic Concentration (%) |
| C 1s | 55.8 |
| O 1s | 23.5 |
| Si 2p | 20.7 |
Table 2: High-Resolution XPS Peak Analysis for a this compound Film
| Spectral Region | Binding Energy (eV) | Assignment |
| Si 2p | 102.1 | Si-O-C / Si-O-Si |
| 101.5 | Si-C | |
| C 1s | 285.0 | C-C, C-H |
| 284.5 | C-Si | |
| 286.4 | C-O | |
| O 1s | 532.8 | Si-O-C / Si-O-Si |
Computational Chemistry Approaches for Methoxydimethylvinylsilane Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to analyze reaction mechanisms and predict chemical pathways, including the energies of transition states and equilibria. bme.hu These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.
Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived from first principles, without the inclusion of empirical parameters. dtic.mil These methods solve the Schrödinger equation using a set of mathematical approximations, with the accuracy generally improving with the level of theory and the size of the basis set used. dtic.mil
For organosilanes, ab initio calculations provide fundamental insights into their molecular structure and behavior. For instance, studies on the closely related vinylsilane have utilized ab initio Unrestricted Hartree-Fock (UHF) calculations to investigate its structure. oup.com Research on the cation radical of vinylsilane found that it possesses a twisted equilibrium structure, a detail crucial for understanding its electronic properties and reactivity. oup.com Such calculations can determine key geometric parameters that are not easily accessible through experimental means alone. oup.com
Another application is in studying the interaction of organosilanes with surfaces. Ab initio molecular dynamics have been employed to simulate the dehydroxylation and silanization reactions on silica (B1680970) surfaces, elucidating the binding mechanism of these molecules, which is critical for their use as coupling agents. researchgate.net
Table 1: Illustrative Ab Initio Calculation Results for Vinylsilane Cation Radical This table shows example data derived from ab initio calculations on a related vinylsilane compound, demonstrating the type of information that can be obtained for methoxydimethylvinylsilane.
| Parameter | 3-21G Basis Set | 3-21G(*) Basis Set |
| Twist Angle (°) | 29 | 29 |
| Planarization Barrier (kcal/mol) | 1.3 | 1.0 |
| Data adapted from studies on vinylsilane cation radicals. oup.com |
Density Functional Theory (DFT) is the most widely used method in computational physics and chemistry for electronic structure simulations. harvard.edu It is based on the Hohenberg-Kohn theorems, which state that all ground-state properties of a many-body system are a unique functional of the ground-state electron density. abinit.org DFT offers a balance between computational cost and accuracy, making it suitable for studying large molecules and complex reactions. fz-juelich.de The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. rsc.org
DFT is particularly useful for studying the electronic structure of vinylsilanes. dergipark.org.trdergipark.org.tr Calculations can reveal details about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity. For instance, a DFT study on the silylative coupling of olefins to produce vinylsilanes examined the effects of a methoxy (B1213986) substituent attached to the silicon atom. bohrium.com This type of analysis is directly applicable to this compound and can explain how the methoxy group influences the molecule's electronic properties and reactivity compared to other substituted silanes. bohrium.com
A primary application of quantum chemical calculations is the detailed investigation of reaction mechanisms. csic.es By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states, and calculate the associated energy barriers (activation energies). bme.hu
For reactions involving vinylsilanes, DFT has been instrumental. Computational studies have elucidated the mechanism of ruthenium-catalyzed silylative coupling of olefins, identifying the rate-determining step and factors affecting the stability of transition states. bohrium.com In one study, the insertion of trimethylvinylsilane into a Ru-H bond was found to have a low energy barrier of 17.2 kJ/mol, proceeding through a transition state where a hydrogen atom is transferred and a Ru-C bond is formed. bohrium.com
Similarly, ab initio calculations have been used to explore the reaction between silylene (SiH₂) and ethylene (B1197577), a potential route to forming vinylsilane. kuleuven.be These calculations determined the energy barriers for various reaction channels and used the data to calculate theoretical rate constants. The results showed that under typical conditions, the reaction predominantly leads to the formation of silirane, while the direct formation of vinylsilane is not a favorable pathway. kuleuven.be Such insights are crucial for controlling reaction outcomes and optimizing synthetic procedures. csic.es
Table 2: Example of Calculated Activation Barriers for Vinylsilane-Forming Reactions This table illustrates the type of energetic data obtained from computational studies on reactions producing vinylsilanes.
| Reaction Step | Computational Method | Calculated Activation Barrier |
| Vinylsilane insertion into Ru-H bond | DFT (B3LYP) | 17.2 kJ/mol |
| Silylene + Ethylene → Silirane | Ab initio QCISD(T) | ~0 kcal/mol (barrierless) |
| Silirane → Vinylsilane (Isomerization) | Ab initio QCISD(T) | ~60 kcal/mol |
| Data adapted from studies on related vinylsilane formation reactions. bohrium.comkuleuven.be |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the system's dynamic behavior, such as conformational changes and transport properties. nih.gov These simulations are particularly valuable for examining processes that occur over longer timescales than can be feasibly studied with quantum methods. fz-juelich.de
MD simulations are widely used to investigate non-covalent interactions between molecules and their interactions with solvents (solvation). diva-portal.org Understanding these interactions is key to predicting a molecule's behavior in a condensed phase. The simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, which represent the solvent as a continuous medium. ucsb.edu
In the context of organosilanes, MD simulations have been used to study the hydration of self-assembled monolayers on surfaces. nih.govul.ie These studies provide molecular-level insight into the structuring of water molecules at the interface, which is crucial for applications like antifouling coatings. nih.govul.ie The simulations can quantify properties like surface dehydration energy and the dynamics of water molecules, revealing how tightly bound they are to the surface. nih.govul.ie A similar approach applied to this compound could elucidate its interaction with water or other solvents, predicting its solubility and how it organizes at interfaces. Methodologies based on MD simulations have been successfully used to predict the Gibbs free energy of solvation for various solutes in different solvents with high accuracy. nih.gov
Table 3: Illustrative Data from Solvation Free Energy Calculations This table shows example data that can be obtained from MD simulations to quantify the interaction of a solute with different solvents.
| Solute | Solvent | Experimental ΔGsolv (kJ/mol) | Predicted ΔGsolv (kJ/mol) |
| Benzene | n-Hexane | -20.6 | -20.5 |
| Benzene | Water | 1.8 | 2.5 |
| Ethanol | n-Hexane | 1.9 | 2.0 |
| Ethanol | Water | -21.1 | -21.0 |
| Data adapted from a study on predicting solvation free energies for various solutes. nih.gov |
Transport phenomena at interfaces are critical in many natural and industrial processes. MD simulations offer a powerful lens to study the movement of molecules, like this compound, at the boundary between different phases, such as a liquid and a solid mineral surface. acs.org
For organosilanes, reactive MD simulations have been combined with electronic structure calculations to understand the binding mechanisms to surfaces like silicon. nih.gov These simulations can track the influence of interfacial water on the placement and density of organosilane films formed from the vapor phase. nih.gov By simulating the interaction of individual molecules with a surface, MD can reveal how factors like surface wettability influence the association and final arrangement of the silane (B1218182) molecules. nih.gov This knowledge is vital for controlling the formation of self-assembled monolayers and other surface modifications. The study of organosilane adlayers on substrates provides insight into how these molecules behave in thin films, a key aspect for materials science applications. nih.govul.ie
Modeling of Polymerization and Material Formation Processes
Computational modeling provides significant insights into the polymerization of this compound and the subsequent formation of polysiloxane-based materials. These models are crucial for understanding the complex processes that govern the final characteristics of the material.
Predictive Models for Polymer Structure and Properties
Predictive computational models are instrumental in forecasting the structure and properties of polymers derived from this compound. By employing techniques such as molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM), researchers can simulate polymerization processes and predict key characteristics of the resulting polymers. mdpi.commdpi.com
These models can forecast a range of properties, including:
Macromolecular Structure: Predictions of branch content, pendant group distribution, alkyl chain length, and the degree of polymerization are possible. researchgate.net
Rheological Properties: Models can predict viscosity, specific volume, and density based on the polymer's molecular structure and thermodynamic conditions. researchgate.net
Mechanical Properties: The elasticity, strength, and durability of the resulting materials can be estimated, which is crucial for their application in various fields. researchgate.net
The development of these predictive models often involves a multi-scale approach, combining different computational techniques to balance accuracy and computational cost. For instance, a combination of MM and QM methods can be used to optimize the geometry of template-monomer complexes, providing a "coarse to fine" approach to understanding the system. mdpi.com
Table 1: Computational Methods in Polymer Modeling
| Computational Method | Application in Polymer Modeling | Key Advantages |
| Molecular Mechanics (MM) | Simulating large molecular systems and predicting conformational geometries. | Computationally less expensive, allowing for the study of larger systems over longer timescales. |
| Molecular Dynamics (MD) | Studying the dynamic behavior of polymers, including chain folding and diffusion. | Provides insights into the time-dependent properties and macroscopic behavior of materials. mdpi.com |
| Quantum Mechanics (QM) | Calculating electronic structure and reaction energies with high accuracy. | Essential for understanding reaction mechanisms and bond energies during polymerization. mdpi.com |
Understanding Structure-Function Relationships in Tailored Materials
Computational simulations can reveal how modifications to the monomer or polymerization conditions affect the final material's properties. For example, by altering the chemical structure in a computational model, researchers can predict the impact on properties like thermal stability, chemical resistance, and optical clarity. This predictive capability is invaluable for designing materials with specific, tailored functionalities for applications ranging from electronics to medicine. escholarship.orgmit.edu
The integration of different structural features, such as the inclusion of specific pendant groups or the control of cross-linking density, can be modeled to understand their effect on the material's function. mdpi.com This allows for the in silico design of materials with optimized performance characteristics before committing to expensive and time-consuming experimental synthesis. mdpi.com
Integration with Experimental Data
The synergy between computational modeling and experimental work is crucial for advancing the field of materials science. Computational models are not only validated by experimental data but also provide a framework for interpreting experimental results and guiding future research.
Interpretation of Spectroscopic Results through Computational Models
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for characterizing the structure of polymers. nih.govnih.gov However, the interpretation of the resulting spectra can be complex. Computational models can be used to predict the spectroscopic signatures of proposed molecular structures. nih.gov
By comparing the computationally predicted spectra with the experimentally obtained data, researchers can:
Confirm the successful synthesis of the desired polymer structure.
Identify and characterize unexpected byproducts or structural defects.
Gain a more detailed understanding of the polymer's conformational and electronic properties.
This integrated approach enhances the reliability of structural assignments and provides a deeper level of insight than either method could achieve alone. For instance, Density Functional Theory (DFT) calculations can be employed to predict the vibrational frequencies of different functional groups within the polymer, aiding in the assignment of peaks in an IR spectrum. mdpi.com
Guidance for Future Synthetic and Material Design Experiments
One of the most significant contributions of computational chemistry is its ability to guide the design of new materials and synthetic strategies. ramot.orgmpie.de By simulating the properties of hypothetical materials, researchers can identify promising candidates for specific applications before they are ever synthesized in the lab. liverpool.ac.ukroutledge.com
This in silico screening process can significantly accelerate the materials discovery process by:
Prioritizing synthetic targets with the highest probability of success.
Suggesting novel molecular structures with enhanced properties.
Optimizing reaction conditions to improve yield and purity.
For example, computational models can be used to screen a virtual library of different functional monomers to be copolymerized with this compound, predicting which combinations will result in materials with the desired thermal or mechanical properties. mdpi.com This predictive power allows experimental efforts to be more focused and efficient, ultimately leading to the faster development of new and innovative materials. mit.edu
Broader Perspectives in Organosilicon Chemistry and Methoxydimethylvinylsilane Research
Comparative Analysis of Silicon and Carbon Chemical Reactivity
Silicon and carbon, both in Group 14 of the periodic table, share the ability to form four covalent bonds, a fundamental similarity that belies a vast difference in their chemical behavior. nih.govpharmacy180.com While carbon is the undisputed backbone of life and organic chemistry, silicon's unique properties make it a cornerstone of modern materials science. machinemfg.com A comparative analysis of their chemical reactivity reveals the distinct worlds of these two elements.
Key Differences in Atomic and Bonding Characteristics:
| Property | Carbon | Silicon | Implication on Reactivity |
| Atomic Radius | Smaller | Larger machinemfg.com | Silicon's larger size leads to longer and weaker bonds compared to carbon, influencing reaction pathways. pharmacy180.commachinemfg.com |
| Electronegativity (Pauling Scale) | 2.55 pharmacy180.com | 1.90 pharmacy180.com | Silicon is more electropositive, resulting in more polarized bonds with non-metals and a higher susceptibility to nucleophilic and electrophilic attack. nih.govpharmacy180.com |
| Bond Energies (kJ/mol) | C-C: ~346 machinemfg.com C-O: ~358 C-H: ~413 doubtnut.com | Si-Si: ~222 machinemfg.com Si-O: ~462 machinemfg.com Si-H: ~318 doubtnut.com | The exceptional strength of the Si-O bond dictates the stability of silicon compounds, often leading to the formation of siloxanes, while the weaker Si-Si bond makes silicon chains (silanes) more reactive than their alkane counterparts. nih.govlibretexts.org |
| Coordination Number | Typically 2, 3, or 4 libretexts.org | Can expand to 5 or 6 pharmacy180.comlibretexts.org | Silicon's ability to form hypervalent compounds with five or six-coordinated atoms, due to its accessible 3d orbitals, opens up additional reaction pathways not available to carbon. nih.govpharmacy180.com |
| Multiple Bonds | Readily forms stable double and triple bonds (π-bonds). quora.com | Double and triple bonds are generally disfavored and less stable. pharmacy180.com | This limits the diversity of silicon-based unsaturated compounds compared to the vast array of alkenes and alkynes in carbon chemistry. |
Reactivity Patterns:
The differences in fundamental properties translate to distinct reactivity patterns. Carbon's ability to form strong, stable chains with itself (catenation) is the basis for the immense diversity of organic molecules. quora.com While silicon can also form chains, the weaker Si-Si bonds make them more susceptible to cleavage, especially in the presence of water. nih.gov
The polarity of bonds also plays a crucial role. The C-H bond is only slightly polarized, whereas the Si-H bond has a reversed and stronger polarization, making silanes more reactive. nih.gov For instance, silanes are more reactive towards oxygen and water than alkanes. machinemfg.com
Furthermore, the stability of their oxides differs significantly. Carbon dioxide (CO₂) is a gaseous monomer, while silicon dioxide (SiO₂) is a stable, polymeric solid. doubtnut.com This highlights the thermodynamic preference for silicon to form strong Si-O networks.
In the context of nucleophilic substitution (SN2) reactions, silicon-centered reactions exhibit different mechanisms compared to their carbon counterparts. Studies have shown that some silicon-centered SN2 reactions proceed through a stable intermediate rather than a high-energy transition state, a departure from the classic Walden-inversion pathway observed for carbon. acs.org
Catalytic Roles of Organosilicon Compounds in Synthesis (beyond Direct Reactant/Product)
While often recognized as reactants or products, organosilicon compounds are increasingly being explored for their catalytic capabilities in a variety of synthetic transformations. bohrium.comresearchgate.net Their unique electronic and steric properties, coupled with the abundance and low toxicity of silicon, make them attractive alternatives to traditional metal-based catalysts. rsc.org
Organosilicon compounds can function as catalysts in several ways:
Lewis Acid Catalysis: The electropositive nature of the silicon atom allows it to act as a Lewis acid, activating substrates for subsequent reactions. rsc.org For example, tetravalent silicon compounds with good leaving groups, like trimethylsilyl (B98337) triflate (Me₃SiOTf), can catalyze reactions involving carbonyl compounds and acetals. rsc.org
Silylium (B1239981) Ion Catalysis: Highly reactive trivalent silicon cations, known as silylium ions (R₃Si⁺), are powerful electrophiles that can catalyze a range of reactions. rsc.org Their catalytic activity is often dependent on the choice of a non-nucleophilic solvent to prevent deactivation. rsc.org The pentamethylcyclopentadienylsilicon(II) cation (Cp*Si⁺) has demonstrated high efficiency in catalyzing hydrosilylation reactions at very low catalyst loadings. acs.org
Neutral Silicon Catalysis: Recent discoveries have highlighted the potential of neutral silicon compounds as catalysts, expanding the scope of silicon-based catalysis. rsc.org
Enzyme-Catalyzed Reactions: Emerging research in biocatalysis is exploring the use of enzymes to catalyze reactions involving organosilicon compounds. For instance, variants of cytochrome P450 have been shown to hydroxylate the silicon center of silanes. nih.gov
Examples of Catalytic Applications:
| Catalytic Reaction | Role of Organosilicon Compound |
| Hydrosilylation | Metal complexes of organosilicon compounds (e.g., platinum, rhodium) are commonly used as catalysts for the addition of a Si-H bond across an unsaturated bond. iust.ac.irgelest.com Cationic silicon(II) compounds have also been shown to be highly effective non-metallic catalysts for this reaction. acs.org |
| Cross-Coupling Reactions | Organosilicon compounds can be used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. numberanalytics.com |
| Ring-Opening Polymerization | Silanols and siloxanes can catalyze the ring-opening polymerization of cyclic esters and ethers to produce polymers like polyesters and polyethers. iust.ac.ir |
| Piers-Rubinsztajn Reaction | The Cp*Si⁺ cation has been shown to be an efficient catalyst for the Piers-Rubinsztajn reaction, which is used to create controlled silicone topologies. acs.org |
The development of new and more efficient organosilicon catalysts remains an active area of research, with the potential to provide more sustainable and economical synthetic routes.
Emerging Research Directions in Silicon-Containing Materials
The field of silicon-containing materials is continuously evolving, driven by the demand for advanced materials with novel properties and functionalities. google.comretailmaharaj.com Research is expanding beyond traditional silicones to encompass a wide range of complex architectures and applications.
Key Areas of Emerging Research:
Silicon-Based Polymers: Scientists are exploring new synthetic methods to create silicon-based polymers with diverse structures, including chains, dendrimers, hyperbranched networks, and gels. google.comretailmaharaj.com These materials are finding applications in optics, electronics, biomaterials, and as precursors for ceramics. google.comretailmaharaj.com A recent breakthrough has been the discovery of a semiconducting silicone variant, which could lead to flexible electronics and new types of displays. umich.edu
Hybrid Materials: The integration of silicon-based materials with other components, such as organic polymers or nanoparticles, is a rapidly growing area. nih.gov Hybrid systems of porous silicon nanoparticles and biocompatible polymers are being investigated for biomedical applications like drug delivery and regenerative medicine. nih.gov The goal is to combine the unique properties of each component to create materials with enhanced performance.
Advanced Silicones: Research continues to uncover new properties and develop new preparative processes for silicones, which are known for their thermal stability and water resistance. google.com This includes the development of chiral, bichromophoric silicones for molecular devices and modified azo-polysiloxanes for photo-sensitive supramolecular systems. e-bookshelf.de
Silicon in Electronics and Energy: Silicon remains a cornerstone of the electronics industry, and research is focused on integrating new materials with silicon platforms to enhance performance and enable new functionalities. european-mrs.combuffalo.edu This includes the development of silicon-based anodes for lithium-ion batteries with higher energy densities. mdpi.comrsc.org Nanostructuring silicon materials is a key strategy to overcome challenges like volume expansion during charging and discharging. mdpi.com
Quantum and Neuromorphic Applications: Silicon is emerging as a promising platform for quantum information science and neuromorphic computing. european-mrs.com Researchers are working on integrating novel materials with silicon to create scalable quantum circuits and dense arrays of interconnected devices for brain-inspired computing. european-mrs.com
The following table summarizes some of the emerging applications for different types of silicon-containing materials:
| Material Type | Emerging Applications |
| Semiconducting Silicones | Flexible flat panel displays, wearable sensors, photovoltaics. umich.edu |
| Porous Silicon Nanoparticle-Polymer Hybrids | Drug delivery, regenerative medicine, therapeutics, disease diagnosis. nih.gov |
| Advanced Polysiloxanes | Molecular devices, photo-sensitive systems, interpenetrating polymer networks. e-bookshelf.de |
| Nanostructured Silicon Anodes | High-capacity lithium-ion batteries for electric vehicles and portable electronics. mdpi.comrsc.org |
| Silicon-Integrated Novel Materials | Quantum circuits, neuromorphic computing, advanced sensors. european-mrs.com |
Future Challenges and Opportunities in Methoxydimethylvinylsilane Science and Technology
This compound, with its combination of a reactive vinyl group and a hydrolyzable methoxy (B1213986) group, holds significant potential for the development of new materials and technologies. However, realizing this potential requires addressing several scientific and technological challenges.
Future Challenges:
Controlled Polymerization and Co-polymerization: A key challenge lies in achieving precise control over the polymerization and co-polymerization of this compound. This includes controlling the molecular weight, polydispersity, and microstructure of the resulting polymers to tailor their properties for specific applications.
Scalability and Cost-Effectiveness of Synthesis: For widespread industrial adoption, the synthesis of this compound and its derivatives must be scalable and cost-effective. Developing efficient and sustainable synthetic routes is a continuous challenge.
Long-Term Stability and Durability: The long-term performance of materials derived from this compound, especially in harsh environments, needs to be thoroughly investigated. This includes understanding degradation mechanisms and developing strategies to enhance stability.
Standardization and Reproducibility: As with many advanced materials, ensuring the standardization and reproducibility of materials fabricated from this compound is crucial for reliable performance and translation from the laboratory to industrial applications. researchgate.net
Future Opportunities:
Advanced Coatings and Sealants: The reactivity of the vinyl and methoxy groups offers opportunities to develop advanced coatings and sealants with enhanced properties such as improved adhesion, weather resistance, and thermal stability.
Hybrid Organic-Inorganic Materials: this compound is an ideal building block for creating novel hybrid organic-inorganic materials. These materials could find applications in diverse fields, from high-performance composites to functional materials for electronics and photonics.
Surface Modification: The ability of this compound to react with surfaces containing hydroxyl groups presents opportunities for the surface modification of a wide range of materials, including glass, metals, and ceramics, to impart desired properties like hydrophobicity or improved compatibility with polymers.
Biomaterials and Biomedical Devices: The potential for creating biocompatible silicon-based materials from this compound opens up avenues for research in biomaterials and biomedical devices, such as coatings for medical implants or components for microfluidic devices.
Precursors for Ceramics: Through controlled hydrolysis and pyrolysis, this compound and its polymers can serve as precursors for the synthesis of advanced ceramic materials with tailored compositions and microstructures.
The successful navigation of these challenges and the capitalization on these opportunities will be crucial for unlocking the full potential of this compound in science and technology.
Q & A
Q. What are the established synthesis protocols for Methoxydimethylvinylsilane, and how can researchers optimize reaction yields?
this compound is typically synthesized via hydrosilylation or alkoxy exchange reactions. To optimize yields, researchers should systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity) and monitor progress using gas chromatography (GC). Purification via fractional distillation under inert atmospheres is recommended to prevent hydrolysis. Cross-referencing protocols from analogous silanes, such as diphenyldimethoxysilane (e.g., reflux conditions in anhydrous toluene with platinum catalysts ), can provide methodological insights. Pilot-scale trials with in-line spectroscopic monitoring (e.g., FTIR) enhance reproducibility .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is essential for verifying vinyl and methoxy group positions. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile impurities, while Fourier-transform infrared (FTIR) spectroscopy confirms Si-O-C bond integrity. Compare spectral data against reference libraries like NIST Chemistry WebBook to validate assignments . For non-volatile residues, high-performance liquid chromatography (HPLC) with refractive index detection is advised .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use explosion-proof fume hoods, nitrile gloves, and chemical goggles to mitigate flammability and inhalation risks. Store under nitrogen in amber glass bottles to prevent moisture-induced degradation. Dispose of waste via neutralization with aqueous bicarbonate, followed by solidification using inert adsorbents (e.g., vermiculite). Regularly consult updated safety data sheets (SDS) for region-specific disposal regulations .
Q. How can researchers efficiently locate peer-reviewed studies on this compound’s reactivity?
Use semantic search strategies: Combine IUPAC names, SMILES strings, and synonyms (e.g., "vinyl-dimethoxy-methylsilane") in databases like SciFinder or Reaxys. Leverage chemical indexing tools (e.g., OSCAR’s SciXML) to resolve terminology mismatches in older literature . Filter results by reaction type (e.g., "hydrolysis kinetics") and cross-reference patents for unpublished mechanistic insights.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Contradictions often arise from solvent effects or trace moisture. Replicate experiments under rigorously anhydrous conditions using deuterated solvents (e.g., CDCl₃ dried over molecular sieves). Validate ²⁹Si NMR chemical shifts against NIST’s high-purity reference spectra . For IR, employ attenuated total reflectance (ATR) modes to minimize baseline artifacts. Collaborative inter-laboratory studies can identify instrumental calibration discrepancies .
Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying conditions?
Conduct accelerated aging tests at controlled humidity (e.g., 30–90% RH) and temperatures (25–60°C). Monitor hydrolysis kinetics via quartz crystal microbalance (QCM) for real-time mass changes or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation byproducts. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life predictions. Include silanol condensation inhibitors (e.g., hexamethyldisilazane) as experimental controls .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles: Use design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, precursor purity). Employ process analytical technology (PAT) like Raman spectroscopy for in-situ monitoring of intermediate formation. For statistical validation, apply multivariate analysis (e.g., principal component analysis) to raw material attributes and final product quality metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
